molecular formula C15H12O2 B11881412 3-Phenyl-2H-1-benzopyran-6-ol CAS No. 88039-99-0

3-Phenyl-2H-1-benzopyran-6-ol

Cat. No.: B11881412
CAS No.: 88039-99-0
M. Wt: 224.25 g/mol
InChI Key: SOHLBBHKJISGCU-UHFFFAOYSA-N
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Description

3-Phenyl-2H-chromen-6-ol is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have significant applications in materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2H-chromen-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst, is a widely used method for synthesizing chromene derivatives . Another method includes the Claisen rearrangement reaction, where phenols react with protected allyl alcohols under basic conditions to yield the desired chromene compound .

Industrial Production Methods

Industrial production of 3-Phenyl-2H-chromen-6-ol typically involves optimizing the synthetic routes for large-scale production. This includes using green solvents, catalysts, and other environmentally friendly procedures to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-chromen-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Phenyl-2H-chromen-6-ol can yield chromone derivatives, while reduction can produce dihydrochromene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2H-chromen-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Phenyl-2H-1-benzopyran-6-ol, a compound belonging to the benzopyran family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a benzopyran core structure, which is characterized by a fused benzene and pyran ring. This structural motif is known for its role in various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that benzopyran derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. A study reported that certain benzopyran derivatives improved the activity of superoxide dismutase (SOD) and reduced malondialdehyde (MDA) levels, suggesting their potential in protecting against oxidative damage .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several microbial strains. In vitro studies demonstrated that this compound inhibited the growth of various bacteria and fungi at concentrations ranging from 0.01 to 1250 µmol/L. The compound's effectiveness was shown through its ability to disrupt microbial cell proliferation .

Anticancer Effects

Preliminary research suggests that this compound may possess anticancer properties. Studies on related benzopyran compounds have indicated their potential to induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, derivatives with similar structures have been reported to exhibit cytotoxic effects on human cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
  • Enzyme Modulation : It may enhance the activity of endogenous antioxidant enzymes like SOD.
  • Cell Cycle Regulation : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study on Neuroprotection

A notable study investigated the neuroprotective effects of related benzopyran derivatives in an oxygen-glucose deprivation (OGD) model. Compounds structurally similar to this compound significantly increased neuronal survival rates compared to control groups, indicating potential applications in neurodegenerative diseases .

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of this compound was tested against multiple standard strains. The results showed that at specific concentrations, the compound effectively inhibited microbial growth, supporting its use as a natural antimicrobial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; enhances SOD
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis; inhibits tumor growth

Properties

CAS No.

88039-99-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-2H-chromen-6-ol

InChI

InChI=1S/C15H12O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

SOHLBBHKJISGCU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

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